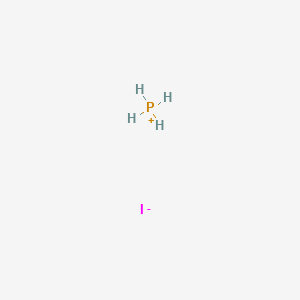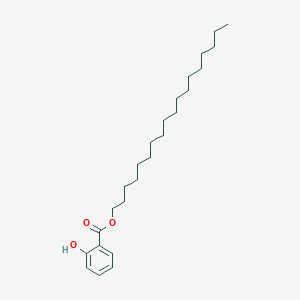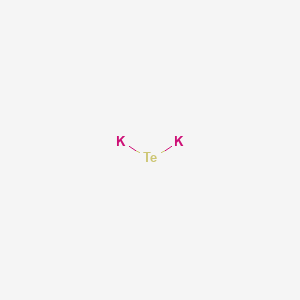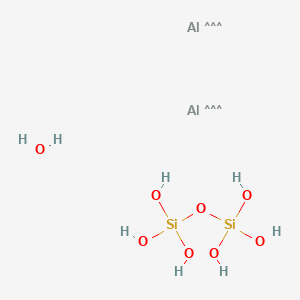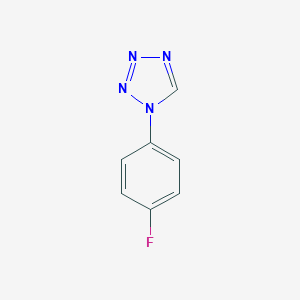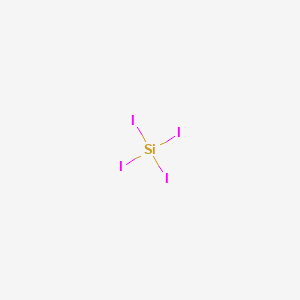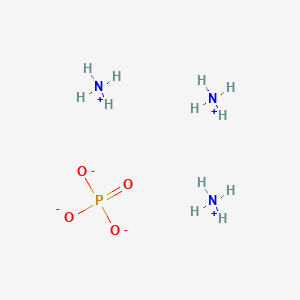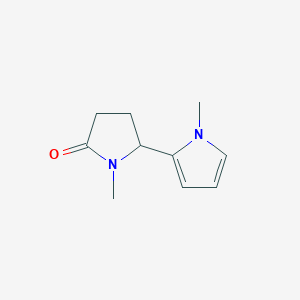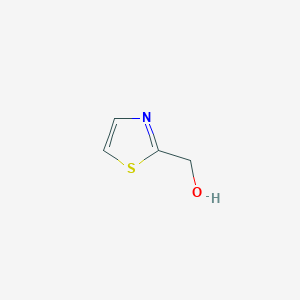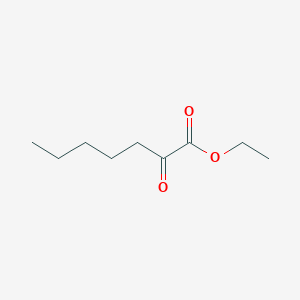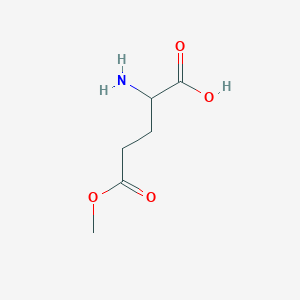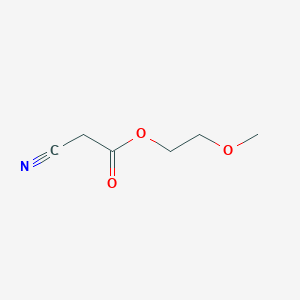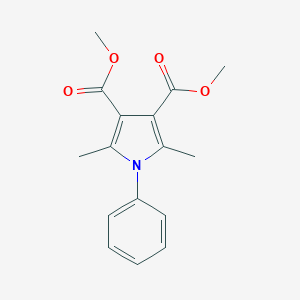
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester is a chemical compound that has been studied for its potential scientific applications. This compound is commonly known as DPP and has been synthesized through various methods. In
作用机制
The mechanism of action of DPP is not fully understood. However, it has been suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPP may also inhibit the activity of enzymes involved in inflammation.
生化和生理效应
DPP has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various cancer cells. In addition, DPP has been shown to exhibit fluorescent properties, making it a potential tool for the detection of zinc ions.
实验室实验的优点和局限性
One advantage of using DPP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DPP is its limited solubility in water, which may affect its efficacy in certain experiments.
未来方向
There are several future directions for the study of DPP. One potential direction is the development of DPP-based anti-cancer drugs. Another potential direction is the development of DPP-based fluorescent probes for the detection of other metal ions. Further studies are needed to fully understand the mechanism of action of DPP and its potential applications in scientific research.
Conclusion:
In conclusion, DPP is a chemical compound that has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties and has been shown to inhibit the growth of various cancer cells. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions. While there are limitations to using DPP in lab experiments, there are several potential future directions for its study.
合成方法
The synthesis of DPP can be achieved through various methods, including the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base. Another method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. These methods yield DPP in good yields and purity.
科学研究应用
DPP has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions.
属性
CAS 编号 |
13901-82-1 |
|---|---|
产品名称 |
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester |
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
dimethyl 2,5-dimethyl-1-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)14(16(19)21-4)11(2)17(10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
InChI 键 |
CTZRWCSFBRGFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
规范 SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
其他 CAS 编号 |
13901-82-1 |
同义词 |
dimethyl 2,5-dimethyl-1-phenyl-pyrrole-3,4-dicarboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




